Raloxifene 4'-glucuronide

Beschreibung

Eigenschaften

IUPAC Name |

(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[6-hydroxy-3-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-2-yl]phenoxy]oxane-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXYPEXOSLGZKH-WKRHDJAJSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4)O)C5=CC=C(C=C5)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H35NO10S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601312492 |

Source

|

| Record name | Raloxifene 4′-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

649.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182507-22-8 |

Source

|

| Record name | Raloxifene 4′-glucuronide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=182507-22-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Raloxifene 4'-glucuronide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182507228 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Raloxifene 4′-glucuronide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601312492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | RALOXIFENE 4'-GLUCURONIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZ95WFT3LZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Raloxifene 4'-Glucuronide: Chemical Structure, Properties, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is primarily utilized for the prevention and treatment of osteoporosis in postmenopausal women. Its therapeutic efficacy is intrinsically linked to its metabolism, which predominantly occurs via glucuronidation. This technical guide provides a comprehensive overview of Raloxifene 4'-glucuronide, a major metabolite of Raloxifene. The document details its chemical structure, physicochemical properties, and the signaling pathways it influences. Furthermore, it outlines key experimental protocols for its synthesis and analysis, offering a valuable resource for researchers in pharmacology, medicinal chemistry, and drug development.

Chemical Identity and Physicochemical Properties

Raloxifene 4'-glucuronide is formed by the enzymatic conjugation of a glucuronic acid moiety to the 4'-hydroxyl group of the raloxifene molecule. This metabolic transformation significantly alters the physicochemical properties of the parent compound, impacting its solubility, and pharmacokinetic profile.

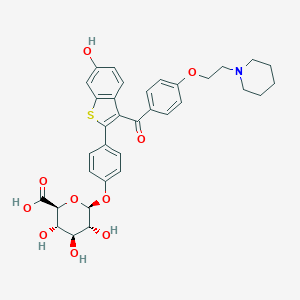

Chemical Structure

The chemical structure of Raloxifene 4'-glucuronide is presented below:

IUPAC Name: 4-[6-hydroxy-3-[4-[2-(1-piperidinyl)ethoxy]benzoyl]benzo[b]thien-2-yl]phenyl β-D-glucopyranosiduronic acid[1]

Chemical Formula: C₃₄H₃₅NO₁₀S[1][2]

SMILES: C1CCN(CC1)CCOc2ccc(cc2)C(=O)c3c4ccc(cc4sc3-c5ccc(cc5)O[C@H]6--INVALID-LINK--O)O6)O)O">C@@HO)O[2]

InChI: InChI=1S/C34H35NO10S/c36-21-8-13-24-25(18-21)46-32(20-6-11-23(12-7-20)44-34-30(40)28(38)29(39)31(45-34)33(41)42)26(24)27(37)19-4-9-22(10-5-19)43-17-16-35-14-2-1-3-15-35/h4-13,18,28-31,34,36,38-40H,1-3,14-17H2,(H,41,42)/t28-,29-,30+,31-,34+/m0/s1[2]

Physicochemical Data

A summary of the key physicochemical properties of Raloxifene 4'-glucuronide is provided in the table below for easy reference and comparison.

| Property | Value | Reference |

| Molecular Weight | 649.71 g/mol | [2] |

| CAS Number | 182507-22-8 | [1] |

| Appearance | Solid | [1] |

| Solubility | DMSO: slightly soluble, Methanol: slightly soluble | [1] |

| Stability | Stable for at least 4 years when stored at -20°C | [1] |

Biological Activity and Signaling Pathways

Raloxifene and its metabolites, including Raloxifene 4'-glucuronide, exert their biological effects primarily through interaction with estrogen receptors (ERs), ERα and ERβ.[3] The tissue-specific effects of SERMs are a result of differential receptor conformation upon ligand binding, leading to the recruitment of distinct co-regulatory proteins and subsequent modulation of gene expression. Raloxifene 4'-glucuronide has been shown to bind to the estrogen receptor, albeit with a lower affinity than the parent compound, with a reported IC50 value of 370 nM.[1][4]

Raloxifene's mechanism of action involves two primary signaling pathways:

-

Classical Estrogen Response Element (ERE)-Dependent Pathway: In this pathway, the Raloxifene-ER complex binds directly to specific DNA sequences known as Estrogen Response Elements (EREs) in the promoter regions of target genes, thereby activating or repressing their transcription.[5]

-

ERE-Independent (Tethering) Pathway: Raloxifene-bound ER can also modulate gene expression without direct DNA binding by interacting with other transcription factors, such as AP-1 (Activator Protein-1), which are already bound to their respective DNA response elements.[6][7] This interaction, often referred to as "tethering," can lead to either agonistic or antagonistic effects depending on the cellular context.[6][7]

Experimental Protocols

This section provides detailed methodologies for the synthesis and analysis of Raloxifene 4'-glucuronide, crucial for researchers investigating its pharmacological properties.

Synthesis of Raloxifene 4'-Glucuronide

Objective: To synthesize Raloxifene 4'-glucuronide from Raloxifene using a recombinant human UGT enzyme.

Materials:

-

Raloxifene hydrochloride

-

Recombinant human UGT1A8 or UGT1A10 enzyme preparation (e.g., microsomes from baculovirus-infected insect cells)

-

Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium (B8492382) salt

-

Tris-HCl buffer (50 mM, pH 7.4)

-

Magnesium chloride (MgCl₂)

-

Alamethicin

-

Formic acid

-

Water, HPLC grade

Procedure:

-

Preparation of Reaction Mixture:

-

In a microcentrifuge tube, prepare the reaction mixture containing:

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl₂ (10 mM)

-

Recombinant UGT enzyme (final concentration to be optimized, e.g., 0.1-0.5 mg/mL microsomal protein)

-

Alamethicin (50 µg/mg protein) to activate the enzyme.

-

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

-

Initiation of Reaction:

-

Add Raloxifene (dissolved in a minimal amount of DMSO or methanol, final concentration typically in the low micromolar range, e.g., 10-50 µM) to the pre-incubated mixture.

-

Initiate the glucuronidation reaction by adding UDPGA (final concentration typically 2-5 mM).

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified period (e.g., 30-120 minutes). The optimal incubation time should be determined empirically.

-

-

Termination of Reaction:

-

Stop the reaction by adding an equal volume of ice-cold acetonitrile containing a small percentage of formic acid (e.g., 0.1%).

-

-

Sample Preparation for Analysis:

-

Vortex the mixture vigorously to precipitate proteins.

-

Centrifuge the mixture at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated protein.

-

Transfer the supernatant to a clean tube for analysis by HPLC or LC-MS/MS.

-

Purification (Optional): For obtaining a purified sample of Raloxifene 4'-glucuronide, the reaction mixture can be scaled up, and the product can be purified using preparative reverse-phase HPLC.

Analytical Methods

Accurate and sensitive analytical methods are essential for the quantification of Raloxifene 4'-glucuronide in biological matrices and for monitoring its formation in in vitro assays. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the method of choice for this purpose.

Objective: To quantify Raloxifene 4'-glucuronide in a given sample using LC-MS/MS.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A reverse-phase C18 column (e.g., Waters BEH C18) is commonly used.[12]

-

Mobile Phase: A gradient elution using a two-solvent system is typical:

-

Solvent A: Water with 0.1% formic acid

-

Solvent B: Acetonitrile with 0.1% formic acid

-

-

Gradient Program: The specific gradient will depend on the column dimensions and HPLC system but generally involves a gradual increase in the percentage of Solvent B to elute the analyte.

-

Flow Rate: Typically in the range of 0.2-0.5 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive ion mode is generally used.[13]

-

Multiple Reaction Monitoring (MRM): For quantitative analysis, specific precursor-to-product ion transitions for Raloxifene 4'-glucuronide and an internal standard (e.g., a deuterated analog) are monitored.

-

The precursor ion ([M+H]⁺) for Raloxifene 4'-glucuronide is m/z 650.

-

A common product ion for fragmentation is m/z 474, corresponding to the aglycone (Raloxifene).

-

-

Source Parameters: Parameters such as capillary voltage, source temperature, and gas flows should be optimized for maximum sensitivity.

Sample Preparation:

-

Plasma/Urine Samples: Solid-phase extraction (SPE) or protein precipitation followed by centrifugation is typically employed to remove proteins and other interfering substances.[13][14]

-

In Vitro Samples: As described in the synthesis protocol, protein precipitation with acetonitrile is usually sufficient.

Validation: The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and biological interactions of Raloxifene 4'-glucuronide. The summarized data in tabular format, along with the detailed experimental protocols for its synthesis and analysis, offer a practical resource for researchers. The visualization of the key signaling pathways provides a clear conceptual framework for understanding its mechanism of action. A thorough understanding of this major metabolite is crucial for a complete picture of the pharmacology of Raloxifene and for the development of future SERMs with improved therapeutic profiles.

References

- 1. caymanchem.com [caymanchem.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

- 6. Activation of estrogen receptor α by raloxifene through an activating protein-1-dependent tethering mechanism in human cervical epithelial cancer cells: a role for c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Activation of Estrogen Receptor α by Raloxifene Through an Activating Protein-1-Dependent Tethering Mechanism in Human Cervical Epithelial Cancer Cells: A Role for c-Jun N-Terminal Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ijpsr.com [ijpsr.com]

- 14. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Glucuronide Conjugates: An In-depth Technical Guide to the Primary Metabolites of Raloxifene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is extensively metabolized in the body, primarily through glucuronidation. This process significantly influences its bioavailability and pharmacokinetic profile. This technical guide provides a comprehensive overview of the primary metabolites of Raloxifene, focusing on their formation, quantitative characteristics, and the experimental methodologies used for their characterization. Furthermore, it elucidates the key signaling pathways modulated by Raloxifene, offering a deeper understanding of its mechanism of action.

Introduction to Raloxifene Metabolism

Raloxifene undergoes extensive first-pass metabolism, with less than 1% of an oral dose remaining as the unconjugated parent drug in plasma.[1][2] The primary metabolic pathway is glucuronidation, a phase II metabolic reaction, which occurs in the liver and intestines.[1][3] This process is not mediated by the cytochrome P450 enzyme system.[1] The main metabolites identified are raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide.[1][2] These glucuronide conjugates are subject to interconversion with the parent drug through enterohepatic cycling, which prolongs the plasma elimination half-life of Raloxifene.[2]

Primary Metabolites of Raloxifene

The principal metabolites of Raloxifene are its glucuronide conjugates.

-

Raloxifene-4'-glucuronide: This is one of the two primary monoglucuronide metabolites.[4][5]

-

Raloxifene-6-glucuronide: The other major monoglucuronide metabolite.[4][5]

-

Raloxifene-6,4'-diglucuronide: A diglucuronide conjugate formed from Raloxifene.[1][6]

Data Presentation: Quantitative Characteristics of Raloxifene Metabolites

The following tables summarize the key quantitative data related to the formation and activity of the primary Raloxifene metabolites.

Table 1: Kinetic Parameters of Raloxifene Glucuronidation by UGT Isoforms

| UGT Isoform | Metabolite Formed | Km (μM) | Vmax (nmol/min/mg protein) |

| UGT1A1 | Raloxifene-6-glucuronide | ~10 | Not specified |

| Raloxifene-4'-glucuronide | ~10 | Not specified | |

| UGT1A8 | Raloxifene-6-glucuronide | 7.9 | 0.61 |

| Raloxifene-4'-glucuronide | 59 | 2.0 | |

| UGT1A10 | Raloxifene-4'-glucuronide | Not specified | Not specified |

Data compiled from Kemp et al., 2002 and Sun et al., 2013.[4][5]

Table 2: Estrogen Receptor Binding Affinity of Raloxifene and its Metabolites

| Compound | IC50 (μM) for Estrogen Receptor |

| Raloxifene-4'-glucuronide | 370[4] |

| Raloxifene-6-glucuronide | 290[5] |

IC50 represents the concentration of the compound that inhibits 50% of the binding of a ligand to the estrogen receptor.

Experimental Protocols

This section details the methodologies for key experiments involved in the characterization of Raloxifene metabolites.

In Vitro Raloxifene Glucuronidation Assay

This protocol is adapted from studies investigating Raloxifene metabolism in human liver and intestinal microsomes.[3][5]

Objective: To determine the kinetic parameters (Km and Vmax) of Raloxifene glucuronidation by specific UGT enzymes.

Materials:

-

Human liver or intestinal microsomes (or recombinant UGT enzymes)

-

Raloxifene

-

Uridine 5'-diphosphoglucuronic acid (UDPGA)

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Formic acid

-

Internal standard (e.g., formononetin)

-

LC-MS/MS system

Procedure:

-

Prepare a reaction mixture containing microsomes (or recombinant UGT), MgCl2, and Raloxifene in Tris-HCl buffer.

-

Pre-incubate the mixture at 37°C.

-

Initiate the reaction by adding UDPGA.

-

Incubate the reaction for a specific time period (e.g., 60 minutes) at 37°C.

-

Terminate the reaction by adding ice-cold acetonitrile containing an internal standard and formic acid.

-

Centrifuge the samples to pellet the protein.

-

Analyze the supernatant by a validated LC-MS/MS method to quantify the formation of raloxifene-6-glucuronide and raloxifene-4'-glucuronide.

-

Perform kinetic analysis by incubating with a range of Raloxifene concentrations to determine Km and Vmax values using Michaelis-Menten kinetics.

Quantification of Raloxifene and its Metabolites in Human Plasma

This protocol is based on validated LC-MS/MS methods for the analysis of Raloxifene and its glucuronide metabolites in plasma.[4][7]

Objective: To accurately measure the concentrations of Raloxifene, raloxifene-4'-glucuronide, and raloxifene-6-glucuronide in human plasma samples.

Materials:

-

Human plasma samples

-

Raloxifene, raloxifene-4'-glucuronide, and raloxifene-6-glucuronide analytical standards

-

Deuterated internal standards (e.g., raloxifene-d4, raloxifene-6-glucuronide-d4, raloxifene-4'-glucuronide-d4)

-

Acetonitrile

-

Formic acid

-

Solid Phase Extraction (SPE) cartridges or protein precipitation reagents

-

LC-MS/MS system

Procedure:

-

Spike plasma samples with internal standards.

-

Perform sample clean-up using either protein precipitation (e.g., with acetonitrile) or solid-phase extraction.

-

Evaporate the solvent and reconstitute the residue in the mobile phase.

-

Inject the sample into the LC-MS/MS system.

-

Separate the analytes using a suitable C18 or PFP column with a gradient of mobile phases (e.g., water with formic acid and acetonitrile).

-

Detect and quantify the analytes using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

-

Construct calibration curves using analytical standards to determine the concentrations of the analytes in the plasma samples.

Signaling Pathways and Mechanism of Action

Raloxifene's biological effects are mediated through its interaction with estrogen receptors (ERs), acting as a selective modulator. Its metabolites, while having significantly lower binding affinity for the ER, are present in much higher concentrations in the plasma. The interconversion of these metabolites back to Raloxifene in various tissues may contribute to its overall pharmacological activity.[8]

Metabolic Pathway of Raloxifene

The following diagram illustrates the primary metabolic fate of Raloxifene.

Caption: Metabolic pathway of Raloxifene to its primary glucuronide metabolites.

Raloxifene Signaling Pathway

Raloxifene exerts its tissue-selective effects by binding to estrogen receptors and modulating gene expression. One key pathway involves the upregulation of Transforming Growth Factor-beta 3 (TGF-β3).

Caption: Simplified signaling pathway of Raloxifene in bone cells leading to the upregulation of TGF-β3.

Conclusion

The primary metabolites of Raloxifene are its glucuronide conjugates, with raloxifene-4'-glucuronide and raloxifene-6-glucuronide being the most significant. The formation of these metabolites is a critical determinant of Raloxifene's pharmacokinetics. Understanding the enzymes involved, the kinetic parameters of their formation, and the methodologies for their analysis is essential for drug development and clinical research. Furthermore, elucidating the signaling pathways, such as the modulation of TGF-β3, provides insight into the molecular mechanisms underlying the therapeutic effects of Raloxifene. This guide serves as a foundational resource for professionals engaged in the study and development of selective estrogen receptor modulators.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Raloxifene and n-Acetylcysteine Ameliorate TGF-Signalling in Fibroblasts from Patients with Recessive Dominant Epidermolysis Bullosa - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Age-and Region-Dependent Disposition of Raloxifene in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Raloxifene and n-Acetylcysteine Ameliorate TGF-Signalling in Fibroblasts from Patients with Recessive Dominant Epidermolysis Bullosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

In Vivo Formation of Raloxifene 4'-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is primarily used for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women.[1][2][3] Its systemic bioavailability is low (approximately 2%) despite rapid oral absorption, owing to extensive first-pass metabolism.[4][5] The predominant metabolic pathway is glucuronidation, leading to the formation of two major metabolites: Raloxifene-4'-glucuronide (Ral-4'-G) and Raloxifene-6-glucuronide (Ral-6-G).[1][4] This technical guide provides an in-depth overview of the in vivo formation of Raloxifene 4'-glucuronide, the principal metabolite, summarizing key quantitative data, detailing experimental protocols, and visualizing the metabolic and experimental workflows.

Metabolic Pathway of Raloxifene Glucuronidation

Raloxifene undergoes extensive glucuronidation, a phase II metabolic reaction, catalyzed by UDP-glucuronosyltransferases (UGTs). This process primarily occurs in the liver and intestines.[6][7][8] The two main products are Raloxifene-4'-glucuronide and Raloxifene-6-glucuronide, with the 4'-glucuronide being the more abundant metabolite found in plasma.[1][9] Unconjugated raloxifene accounts for less than 1% of the substance in human plasma.[1][4] A third metabolite, Raloxifene-6,4'-diglucuronide, has also been detected.[4]

The formation of these glucuronides is catalyzed by several UGT enzymes. The primary enzymes involved are from the UGT1A family, specifically UGT1A1, UGT1A8, UGT1A9, and UGT1A10.[1][7][8] Notably, UGT1A8 and UGT1A10, which are expressed extrahepatically (e.g., in the jejunum), play a significant role in the intestinal first-pass metabolism of raloxifene, with a preference for forming the 4'-glucuronide.[8][10][11] Hepatic UGTs, such as UGT1A1 and UGT1A9, are also involved, with UGT1A1 primarily contributing to the formation of the 6-glucuronide.[1][8][10]

Below is a diagram illustrating the metabolic pathway of Raloxifene to its glucuronide metabolites.

Quantitative Data on Raloxifene 4'-Glucuronide Formation

The following tables summarize the key quantitative data related to the formation of Raloxifene 4'-glucuronide from various in vitro and in vivo studies.

Table 1: In Vitro Enzyme Kinetics of Raloxifene 4'-Glucuronide Formation

| UGT Isoform | Apparent Km (μM) | Vmax (nmol/min/mg protein) | Intrinsic Clearance (CLint) (μl/min/mg) | Source |

| UGT1A8 | 59 | 2.0 | - | [8][11] |

| UGT1A10 | - | - | - | Major contributor[11] |

| Human Intestinal Microsomes | - | - | 95 | [8][11] |

Note: Kinetic parameters for UGT1A1 could not be determined due to limited substrate solubility.[8] Data for UGT1A10 Vmax and Km were not explicitly found in the provided search results.

Table 2: In Vivo Pharmacokinetic Parameters of Raloxifene and its Glucuronides

| Species | Formulation | Cmax (ng/mL) | AUC (ng·h/mL) | Tmax (h) | Oral Bioavailability (%) | Source |

| Raloxifene | ||||||

| Human | 60 mg tablet | - | - | - | ~2 | [4][5] |

| Rat (Male Wistar-Hannover) | Microcrystalline cellulose | - | - | 4.0 ± 0.5 | 2.6 ± 0.4 | [12] |

| Rat (Male Wistar-Hannover) | Solid capsule with HBenBCD | - | - | 2.5 ± 0.5 | 7.7 ± 2.1 | [12] |

| Raloxifene Glucuronides | ||||||

| Human | - | Ral-4'-G is the major metabolite | Ral-4'-G:Ral-6-G ratio ~8:1 in plasma | - | - | [1] |

| Pig | Intra-jejunal administration | High concentration of R-4-G in portal vein | AUC(0-6h) ratio R-4-G/raloxifene >100 | - | ~7 | [6] |

| Rat (Male Wistar-Hannover) | Solid capsule with HBenBCD | 12-fold increase vs. without HBenBCD | 6.5-fold increase vs. without HBenBCD | - | - | [12] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature for the study of Raloxifene 4'-glucuronide formation.

In Vitro Glucuronidation Assay Using Human Liver and Intestinal Microsomes

This protocol is adapted from studies characterizing raloxifene glucuronidation in vitro.[8]

Objective: To determine the kinetics of Raloxifene 4'-glucuronide formation in human liver and intestinal microsomes and to identify the UGT enzymes involved.

Materials:

-

Human liver microsomes (HLM) and human intestinal microsomes (HIM)

-

Raloxifene hydrochloride

-

UDP-glucuronic acid (UDPGA)

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer

-

Formic acid

-

Internal standard (e.g., Raloxifene-d4)

Procedure:

-

Microsome Activation: Pre-incubate microsomes (e.g., 0.1 mg/mL protein) with alamethicin (a pore-forming agent to activate UGTs) in Tris-HCl buffer containing MgCl2 on ice.

-

Incubation: Add Raloxifene (at various concentrations to determine kinetics) to the activated microsome mixture and pre-warm at 37°C.

-

Initiation of Reaction: Start the glucuronidation reaction by adding UDPGA.

-

Termination of Reaction: After a specified incubation time, terminate the reaction by adding ice-cold acetonitrile containing an internal standard.

-

Sample Preparation: Centrifuge the mixture to precipitate proteins. Collect the supernatant for analysis.

-

LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the formation of Raloxifene 4'-glucuronide.

Below is a diagram of the in vitro glucuronidation assay workflow.

In Vivo Pharmacokinetic Study in Animal Models

This protocol is a generalized representation based on studies conducted in pigs and rats.[6][12]

Objective: To determine the pharmacokinetic profile of Raloxifene and its glucuronide metabolites, including Raloxifene 4'-glucuronide, following oral or other routes of administration.

Materials:

-

Animal model (e.g., pigs, rats)

-

Raloxifene formulation

-

Blood collection supplies (e.g., catheters, tubes with anticoagulant)

-

Centrifuge

-

Sample storage freezer (-80°C)

-

LC-MS/MS system

Procedure:

-

Animal Preparation: Acclimatize animals to laboratory conditions. For specific studies, surgical procedures such as catheterization of blood vessels (e.g., jugular vein, portal vein) may be necessary.

-

Dosing: Administer the Raloxifene formulation to the animals (e.g., oral gavage, intra-jejunal infusion).

-

Blood Sampling: Collect blood samples at predetermined time points post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate plasma.

-

Sample Storage: Store plasma samples at -80°C until analysis.

-

Sample Analysis: Thaw plasma samples and prepare them for analysis (e.g., protein precipitation or solid-phase extraction). Quantify the concentrations of Raloxifene and its glucuronide metabolites using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use the concentration-time data to calculate pharmacokinetic parameters such as AUC, Cmax, and Tmax.

LC-MS/MS Method for Quantification of Raloxifene and its Glucuronides

This is a representative method based on published analytical procedures.[1][13][14]

Instrumentation:

-

Ultra-high performance liquid chromatograph (UPLC) or High-performance liquid chromatograph (HPLC)

-

Tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source

Chromatographic Conditions:

-

Column: A suitable reversed-phase column (e.g., C18, PFP).[13]

-

Mobile Phase: A gradient of an aqueous phase (e.g., water with formic acid) and an organic phase (e.g., acetonitrile or methanol).

-

Flow Rate: Appropriate for the column dimensions.

-

Column Temperature: Controlled for reproducibility.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive or negative electrospray ionization.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

Sample Preparation:

-

Plasma: Protein precipitation with acetonitrile or solid-phase extraction (SPE).[13]

-

Urine: Solid-phase extraction.[14]

Validation: The method should be fully validated according to regulatory guidelines, including assessments of linearity, accuracy, precision, selectivity, recovery, and matrix effects.[14]

Conclusion

The in vivo formation of Raloxifene 4'-glucuronide is a critical determinant of the drug's pharmacokinetics and bioavailability. This metabolite is formed predominantly through the action of UGT enzymes, with a significant contribution from extrahepatic metabolism in the intestine, particularly by UGT1A8 and UGT1A10. The extensive first-pass glucuronidation leads to low systemic exposure of the parent drug. A thorough understanding of this metabolic pathway, supported by robust in vitro and in vivo experimental data, is essential for drug development professionals working with Raloxifene and other compounds that undergo significant glucuronidation. The methodologies and data presented in this guide provide a comprehensive resource for researchers in this field.

References

- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. aacrjournals.org [aacrjournals.org]

- 3. Research Portal [rex.libraries.wsu.edu]

- 4. accessdata.fda.gov [accessdata.fda.gov]

- 5. The Pharmacokinetics of Raloxifene and Its Interaction with Apigenin in Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Extensive intestinal glucuronidation of raloxifene in vivo in pigs and impact for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Pharmacokinetics of raloxifene in male Wistar-Hannover rats: influence of complexation with hydroxybutenyl-beta-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. Determination of raloxifene and its glucuronides in human urine by liquid chromatography-tandem mass spectrometry assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Activity of Raloxifene 4'-Glucuronide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), undergoes extensive first-pass metabolism, with Raloxifene 4'-glucuronide being a primary metabolite. This technical guide provides a comprehensive overview of the biological activity of Raloxifene 4'-glucuronide, focusing on its interaction with the estrogen receptor and its metabolic formation. Quantitative data from in vitro studies are summarized, and detailed experimental protocols for key assays are provided. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology, drug metabolism, and endocrinology.

Introduction

Raloxifene is a second-generation SERM used for the prevention and treatment of osteoporosis in postmenopausal women and to reduce the risk of invasive breast cancer in this population.[1][2] Its therapeutic effects are mediated through its interaction with estrogen receptors (ERs), acting as an agonist in some tissues (e.g., bone) and an antagonist in others (e.g., breast and uterus).[1] However, the oral bioavailability of raloxifene is low (approximately 2%) due to extensive first-pass glucuronidation in the intestine and liver.[3][4] This metabolic process leads to the formation of several glucuronide conjugates, with Raloxifene 4'-glucuronide being a major circulating metabolite.[5][6] Understanding the biological activity of this metabolite is crucial for a complete picture of raloxifene's pharmacology and its overall clinical effects.

Quantitative Data Summary

The biological activity of Raloxifene 4'-glucuronide has been characterized primarily through in vitro assays. The following tables summarize the key quantitative data regarding its estrogen receptor binding affinity and the kinetics of its formation.

Table 1: Estrogen Receptor Binding Affinity

| Compound | IC50 (Estrogen Receptor) | Relative Anti-estrogenic Activity |

| Raloxifene | Not explicitly stated in provided results | ~100-fold higher than Raloxifene 4'-glucuronide[6][7] |

| Raloxifene 4'-glucuronide | 370 µM[8] | ~1/100th of Raloxifene[6][7] |

Table 2: Kinetic Parameters for the Formation of Raloxifene 4'-glucuronide by UDP-Glucuronosyltransferase (UGT) Isoforms

| UGT Isoform | Apparent K_m (µM) | Apparent V_max (nmol/min/mg) |

| UGT1A8 | 59[8][9] | 2.0[8][9] |

| UGT1A10 | Forms only the 4'-glucuronide[9] | Not explicitly stated in provided results |

| UGT1A1 | Catalyzes the formation of both 6- and 4'-glucuronides[9] | Not explicitly stated in provided results |

Signaling Pathways and Metabolic Fate

The biological activity of Raloxifene 4'-glucuronide is intrinsically linked to the estrogen signaling pathway and its metabolic formation from the parent drug.

Interaction with the Estrogen Signaling Pathway

Raloxifene exerts its effects by binding to estrogen receptors, which are ligand-activated transcription factors. The binding of a ligand to the ER induces a conformational change, leading to dimerization and subsequent binding to estrogen response elements (EREs) in the promoter regions of target genes, thereby modulating their transcription. The tissue-selective effects of SERMs like raloxifene are attributed to the differential recruitment of co-activator and co-repressor proteins to the ER-ligand complex in different cell types.

While Raloxifene 4'-glucuronide also binds to the estrogen receptor, its significantly higher IC50 value indicates a much lower binding affinity compared to raloxifene. This suggests that at physiological concentrations, its direct contribution to the modulation of estrogen signaling is likely minimal. The primary biological relevance of Raloxifene 4'-glucuronide in vivo appears to be as a major, but largely inactive, metabolite of raloxifene.

References

- 1. Raloxifene: Mechanism of Action, Effects on Bone Tissue, and Applicability in Clinical Traumatology Practice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Raloxifene: results from the MORE study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Raloxifene hydrochloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Impact of intestinal glucuronidation on the pharmacokinetics of raloxifene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Extensive intestinal glucuronidation of raloxifene in vivo in pigs and impact for oral drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Research Portal [rex.libraries.wsu.edu]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into the Glucuronidation Pathways of Raloxifene in Humans

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is a critical therapeutic agent for the prevention and treatment of osteoporosis and the reduction of breast cancer risk in postmenopausal women.[1] Its clinical efficacy is intrinsically linked to its metabolic fate, which is dominated by extensive first-pass glucuronidation. This process, occurring primarily in the liver and intestine, leads to the formation of two major metabolites: raloxifene-6-glucuronide (ral-6-Gluc) and raloxifene-4'-glucuronide (ral-4'-Gluc).[1] In human plasma, unconjugated raloxifene accounts for less than 1% of the circulating dose, with the glucuronide conjugates comprising approximately 99%.[1] The formation of these metabolites is catalyzed by a specific set of UDP-glucuronosyltransferase (UGT) enzymes, with significant contributions from both hepatic and extra-hepatic isoforms. Understanding the nuances of these pathways, including the kinetic parameters of the involved enzymes and the influence of genetic polymorphisms, is paramount for predicting drug disposition, interindividual variability in response, and potential drug-drug interactions.

Raloxifene Glucuronidation: The Core Metabolic Pathways

Raloxifene undergoes glucuronidation at two primary sites: the hydroxyl group at the 6-position and the hydroxyl group at the 4'-position of the molecule.[1] This results in the formation of raloxifene-6-β-glucuronide (M1) and raloxifene-4'-β-glucuronide (M2), respectively.[2] In vivo, raloxifene-4'-glucuronide is the predominant metabolite, with a plasma ratio of approximately 8:1 for ral-4'-Gluc to ral-6-Gluc.[1][3]

The key enzymes responsible for raloxifene glucuronidation belong to the UGT1A subfamily.[1] These enzymes exhibit tissue-specific expression and differential activity towards the two glucuronidation sites.

-

Hepatic Glucuronidation: The liver is a major site of raloxifene metabolism. The primary hepatic UGTs involved are UGT1A1 and UGT1A9 .[1][4] UGT1A1 is the most active hepatic enzyme for the formation of ral-6-Gluc.[1] Both UGT1A1 and UGT1A9 contribute to the formation of ral-4'-Gluc in the liver.[1]

-

Extra-hepatic (Intestinal) Glucuronidation: The intestine, particularly the jejunum, plays a crucial role in the extensive first-pass metabolism of raloxifene.[5][6] The key extra-hepatic UGTs are UGT1A8 and UGT1A10 .[1][5] UGT1A8 is highly active in forming both ral-6-Gluc and ral-4'-Gluc, while UGT1A10 primarily catalyzes the formation of ral-4'-Gluc.[5][7] The intrinsic clearance of raloxifene is significantly higher in intestinal microsomes compared to liver microsomes, highlighting the importance of intestinal metabolism in its presystemic clearance.[5]

Notably, UGT2B enzymes do not exhibit detectable activity towards raloxifene.[1]

References

- 1. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Raloxifene glucuronidation in human intestine, kidney, and liver microsomes and in human liver microsomes genotyped for the UGT1A1*28 polymorphism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Raloxifene glucuronidation in liver and intestinal microsomes of humans and monkeys: contribution of UGT1A1, UGT1A8 and UGT1A9 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Characterization of raloxifene glucuronidation in vitro: contribution of intestinal metabolism to presystemic clearance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

The Pivotal Role of UGT Enzymes in Raloxifene 4'-Glucuronide Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is a cornerstone in the prevention and treatment of osteoporosis and the prevention of invasive breast cancer in postmenopausal women. Its pharmacokinetic profile is characterized by extensive first-pass metabolism, with glucuronidation being the principal metabolic pathway. This process, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, leads to the formation of two primary metabolites: raloxifene-6-glucuronide and raloxifene-4'-glucuronide. The 4'-glucuronide is the major circulating metabolite in plasma.[1] A thorough understanding of the specific UGT enzymes responsible for raloxifene 4'-glucuronide formation is paramount for predicting drug-drug interactions, understanding interindividual variability in drug response, and optimizing therapeutic outcomes. This technical guide provides an in-depth overview of the UGT enzymes involved in this critical metabolic step, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

UGT Isoforms in Raloxifene 4'-Glucuronide Formation

The formation of raloxifene 4'-glucuronide is a multi-enzyme process involving several UGT1A isoforms. The relative contribution of each isoform is tissue-dependent, with distinct patterns observed in the liver and the intestine.

Key UGT Isoforms:

-

UGT1A1: While being a major hepatic UGT, it also contributes to raloxifene 4'-glucuronidation.[1]

-

UGT1A8: This is a key extrahepatic UGT isoform, predominantly expressed in the gastrointestinal tract, and plays a significant role in the intestinal first-pass metabolism of raloxifene to its 4'-glucuronide.[2][3]

-

UGT1A9: Another important hepatic UGT that contributes to the formation of raloxifene 4'-glucuronide.[1]

-

UGT1A10: This is an extrahepatic UGT, primarily found in the intestine, and is a major contributor to the formation of raloxifene 4'-glucuronide during its initial pass through the gut wall.[3][4]

The contribution of the intestine to the presystemic clearance of raloxifene is significant, with UGT1A8 and UGT1A10 being the primary enzymes responsible for the high levels of raloxifene 4'-glucuronide formed in the jejunum.[3][4] In contrast, hepatic glucuronidation is mainly mediated by UGT1A1 and UGT1A9.[1]

Quantitative Data on Raloxifene 4'-Glucuronidation

The following tables summarize the kinetic parameters for the formation of raloxifene 4'-glucuronide by the key UGT isoforms. This data is essential for building pharmacokinetic models and predicting the metabolic fate of raloxifene.

Table 1: Kinetic Parameters of Recombinant UGT Isoforms for Raloxifene 4'-Glucuronide Formation

| UGT Isoform | Km (μM) | Vmax (pmol/min/mg) | Vmax/Km (μL/min/mg) | Source |

| UGT1A1 | ~10 | Not specified | Not specified | [1] |

| UGT1A8 | 59 | 2.0 nmol/min/mg | 33.9 | [3] |

| UGT1A9 | Not specified | Not specified | Higher than UGT1A1 | [1] |

| UGT1A10 | Lower than UGT1A8 | Not specified | Highest activity | [1] |

Note: Kinetic parameters can vary between studies due to different experimental conditions. The data presented here is a synthesis from multiple sources for comparative purposes.

Table 2: Raloxifene Glucuronidation in Human Tissue Preparations

| Tissue Preparation | Metabolite | Intrinsic Clearance (CLint) (μL/min/mg) | Source |

| Human Liver Microsomes | Raloxifene-4'-glucuronide | Significantly lower than intestine | [3] |

| Human Intestinal Microsomes | Raloxifene-4'-glucuronide | 95 | [3] |

Signaling Pathways Regulating UGT1A Expression

The expression of UGT1A genes is a complex process regulated by a network of transcription factors and nuclear receptors. This regulation can be influenced by genetic polymorphisms, endogenous signaling molecules, and xenobiotics, leading to interindividual differences in raloxifene metabolism.

Key Regulatory Pathways:

-

Aryl Hydrocarbon Receptor (AhR): AhR is a ligand-activated transcription factor that can be activated by environmental pollutants and dietary compounds. Activation of AhR can lead to the induction of UGT1A genes.

-

Constitutive Androstane Receptor (CAR): CAR is a nuclear receptor that plays a crucial role in the detoxification of xenobiotics. It can be activated by a wide range of compounds and induces the expression of several drug-metabolizing enzymes, including UGT1A isoforms.

-

Pregnane (B1235032) X Receptor (PXR): PXR is another key nuclear receptor that senses the presence of foreign chemicals and upregulates the expression of genes involved in their metabolism and elimination, including UGT1A genes.

-

Peroxisome Proliferator-Activated Receptors (PPARs): PPARs are nuclear receptors involved in lipid metabolism and inflammation, and they have also been shown to regulate the expression of certain UGT1A isoforms.

-

Epigenetic Regulation: DNA methylation and microRNAs are also emerging as important regulators of UGT1A gene expression, adding another layer of complexity to the control of raloxifene metabolism.[5]

Caption: Regulation of UGT1A Gene Expression.

Experimental Protocols

Reproducible and robust experimental protocols are essential for studying the role of UGT enzymes in raloxifene metabolism. Below are detailed methodologies for key in vitro experiments.

Protocol 1: Raloxifene Glucuronidation Assay using Human Liver Microsomes (HLM)

This protocol is designed to determine the rate of raloxifene 4'-glucuronide formation in a pool of human liver microsomes, representing the average hepatic metabolism.

Materials:

-

Human Liver Microsomes (pooled, from a reputable supplier)

-

Raloxifene hydrochloride

-

UDP-glucuronic acid (UDPGA), trisodium (B8492382) salt

-

Magnesium chloride (MgCl2)

-

Tris-HCl buffer (pH 7.4)

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Formic acid, LC-MS grade

-

Raloxifene-d4 (internal standard)

-

Purified water, HPLC grade

Procedure:

-

Microsome Activation: Thaw HLM on ice. To activate the microsomes and expose the UGT active sites, pre-incubate the HLM (final concentration 0.25-0.5 mg/mL) with alamethicin (final concentration 25-50 µg/mg protein) in Tris-HCl buffer for 15 minutes on ice.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:

-

Activated HLM

-

Tris-HCl buffer (50 mM, pH 7.4)

-

MgCl2 (10 mM)

-

Raloxifene (at various concentrations, e.g., 1-100 µM, dissolved in a minimal amount of DMSO, final DMSO concentration <0.5%)

-

-

Pre-incubation: Pre-incubate the reaction mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the glucuronidation reaction by adding a pre-warmed solution of UDPGA (final concentration 2-5 mM). The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture at 37°C in a shaking water bath for a predetermined time (e.g., 30-60 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard (raloxifene-d4).

-

Sample Processing: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

-

Analysis: Transfer the supernatant to an HPLC vial for LC-MS/MS analysis to quantify the formation of raloxifene 4'-glucuronide.

Caption: HLM Glucuronidation Assay Workflow.

Protocol 2: Raloxifene Glucuronidation Assay with Recombinant UGT Enzymes

This protocol allows for the characterization of individual UGT isoforms' contributions to raloxifene 4'-glucuronide formation.

Materials:

-

Recombinant human UGT enzymes (e.g., UGT1A1, UGT1A8, UGT1A9, UGT1A10) expressed in a suitable system (e.g., baculovirus-infected insect cells), from a commercial source.

-

All other reagents as listed in Protocol 1.

Procedure:

-

Enzyme Preparation: Thaw the recombinant UGT enzyme preparations on ice.

-

Reaction Mixture Preparation: The reaction mixture is prepared similarly to the HLM assay, but with the specific recombinant UGT isoform (e.g., 10-50 µg of microsomal protein) instead of HLM.

-

Assay Conditions: The remainder of the procedure (pre-incubation, reaction initiation, incubation, termination, and analysis) is identical to the HLM protocol.

-

Kinetic Analysis: To determine Km and Vmax, the assay is performed with a range of raloxifene concentrations, and the resulting data are fitted to the Michaelis-Menten equation using appropriate software.

Caption: Recombinant UGT Assay Workflow.

Protocol 3: LC-MS/MS Analysis of Raloxifene and its 4'-Glucuronide

This protocol provides a general framework for the sensitive and specific quantification of raloxifene and its 4'-glucuronide.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

Chromatographic Conditions:

-

Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is typically used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low to a high percentage of Mobile Phase B is used to elute the analytes. A typical gradient might be: 0-1 min, 10% B; 1-5 min, 10-90% B; 5-6 min, 90% B; 6-6.1 min, 90-10% B; 6.1-8 min, 10% B.

-

Flow Rate: 0.3-0.5 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5-10 µL.

Mass Spectrometric Conditions:

-

Ionization Mode: Positive electrospray ionization (ESI+).

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

Raloxifene: Precursor ion (Q1) m/z 474.2 -> Product ion (Q3) m/z 112.1

-

Raloxifene-4'-glucuronide: Precursor ion (Q1) m/z 650.2 -> Product ion (Q3) m/z 474.2

-

Raloxifene-d4 (IS): Precursor ion (Q1) m/z 478.2 -> Product ion (Q3) m/z 112.1

-

-

Instrument Parameters: Source temperature, ion spray voltage, and collision energy should be optimized for maximum sensitivity for each analyte.

Conclusion

The glucuronidation of raloxifene to its 4'-glucuronide is a complex metabolic process mediated by multiple UGT1A isoforms, with significant contributions from both hepatic and intestinal enzymes. UGT1A8 and UGT1A10 in the intestine are critical for the extensive first-pass metabolism, while UGT1A1 and UGT1A9 play a major role in the liver. The expression of these enzymes is tightly regulated by a network of nuclear receptors and other signaling pathways, which can be a source of interindividual variability in drug response. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working to further elucidate the intricacies of raloxifene metabolism and its clinical implications. A deeper understanding of these processes will ultimately contribute to the safer and more effective use of this important therapeutic agent.

References

- 1. Regulation of the human UGT1A1 gene by nuclear receptors constitutive active/androstane receptor, pregnane X receptor, and glucocorticoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Nuclear Receptor Regulation of the UDP-Glucuronosyltransferase 1 Locus and the Role of the Pregnane X Receptor as a Tissue-Specific Master Regulator - ProQuest [proquest.com]

- 3. Redirecting [linkinghub.elsevier.com]

- 4. Xenobiotic Nuclear Receptor-Mediated Regulation of UDP-Glucuronos...: Ingenta Connect [ingentaconnect.com]

- 5. Epigenetics and microRNAs in UGT1As - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacological Effects of Raloxifene Metabolites

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Raloxifene (B1678788), a selective estrogen receptor modulator (SERM), is extensively metabolized into glucuronide conjugates, primarily raloxifene-4'-glucuronide, raloxifene-6-glucuronide, and raloxifene-6,4'-diglucuronide. These metabolites constitute the vast majority of circulating raloxifene-related compounds in plasma. While generally considered to have significantly lower direct pharmacological activity at the estrogen receptor compared to the parent drug, their high concentrations and potential for tissue-specific deconjugation back to active raloxifene contribute significantly to the overall pharmacological profile of the drug. This guide provides a comprehensive technical overview of the pharmacological effects of these metabolites, including their binding affinities, in vitro potency, the enzymatic pathways governing their formation, and their role in the tissue-selective actions of raloxifene. Detailed experimental protocols and signaling pathway diagrams are provided to support further research and drug development efforts in this area.

Metabolism of Raloxifene

Following oral administration, raloxifene undergoes extensive first-pass metabolism, with unconjugated raloxifene accounting for less than 1% of the total radiolabeled material in plasma.[1] The primary metabolic pathway is glucuronidation, catalyzed by UDP-glucuronosyltransferase (UGT) enzymes in the liver and intestines.[2][3] This process involves the covalent attachment of glucuronic acid to the hydroxyl groups of raloxifene.

The major metabolites identified are:

-

Raloxifene-4'-glucuronide (R-4'-G)

-

Raloxifene-6-glucuronide (R-6-G)

-

Raloxifene-6,4'-diglucuronide

The formation of these metabolites is mediated by several UGT isoforms, with UGT1A1, UGT1A8, UGT1A9, and UGT1A10 being the most significant.[2][3] Intestinal glucuronidation, particularly by UGT1A8 and UGT1A10, plays a crucial role in the presystemic clearance of raloxifene.[3]

Quantitative Pharmacological Data

The glucuronide metabolites of raloxifene exhibit markedly reduced affinity for the estrogen receptor (ER) and lower potency in in vitro functional assays compared to the parent compound.

Table 1: Estrogen Receptor Binding Affinity of Raloxifene and its Metabolites

| Compound | Estrogen Receptor (ER) IC50 | Reference |

| Raloxifene | 0.40 ± 0.35 nM | [4] |

| Raloxifene-4'-glucuronide | 37 nM | [4] |

| Raloxifene-6-glucuronide | 290 nM | [4] |

Table 2: In Vitro Potency of Raloxifene and its Metabolites

| Assay | Compound | Potency | Reference |

| MCF-7 Cell Proliferation Inhibition | Raloxifene | High | [5] |

| Raloxifene Glucuronides | >100-fold less potent than Raloxifene | [5] | |

| Osteoclast-mediated Bone Resorption Inhibition | Raloxifene | High | [5] |

| Raloxifene Glucuronides | Less effective than Raloxifene | [5] | |

| TGF-β3 Production in Bone Cells | Raloxifene | Agonist | [5] |

| Raloxifene Glucuronides | Less effective than Raloxifene | [5] |

Table 3: Kinetic Parameters of UGT Isoforms in Raloxifene Glucuronidation

| UGT Isoform | Metabolite Formed | Apparent Km (µM) | Apparent Vmax (nmol/min/mg) | Reference |

| UGT1A8 | Raloxifene-6-glucuronide | 7.9 | 0.61 | [6] |

| Raloxifene-4'-glucuronide | 59 | 2.0 | [6] | |

| UGT1A1 | Raloxifene-6-glucuronide & Raloxifene-4'-glucuronide | ~10 | Not Determined | [4] |

| UGT1A10 | Raloxifene-4'-glucuronide | Low KM | High Activity | [4] |

Signaling Pathways

The tissue-selective effects of raloxifene are a result of its differential modulation of estrogen receptor signaling in various target tissues. While the direct activity of the glucuronide metabolites on these pathways is minimal, their conversion back to raloxifene allows them to indirectly influence these signaling cascades.

Agonistic Action in Bone

In bone, raloxifene acts as an ER agonist, promoting bone health through multiple mechanisms.

Raloxifene binding to the ER in bone cells leads to the activation of Transforming Growth Factor-β3 (TGF-β3) gene expression, which in turn inhibits osteoclast differentiation and activity.[1][7] Additionally, raloxifene modulates the RANKL/OPG signaling pathway, decreasing the expression of the pro-resorptive cytokine RANKL and increasing the expression of its decoy receptor, osteoprotegerin (OPG), further inhibiting osteoclastogenesis.[8]

Antagonistic Action in Breast Tissue

In breast tissue, raloxifene acts as an ER antagonist, inhibiting the growth of estrogen-sensitive cancer cells.

Raloxifene competes with estrogen for binding to ERα in breast epithelial cells. The resulting raloxifene-ER complex adopts a conformation that is unable to efficiently recruit co-activators necessary for the transcription of estrogen-responsive genes that drive cell proliferation.[9]

Experimental Protocols

Estrogen Receptor Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the estrogen receptor.

Materials:

-

Recombinant human ERα and ERβ

-

[3H]-Estradiol

-

Test compounds (Raloxifene and its metabolites)

-

Assay buffer (e.g., TEG buffer: 10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, pH 7.4)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare serial dilutions of the test compounds.

-

In a multi-well plate, combine a fixed concentration of recombinant ER, a fixed concentration of [3H]-Estradiol, and varying concentrations of the test compound in assay buffer.

-

Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separate bound from free radioligand using a method such as dextran-coated charcoal or filtration.

-

Add scintillation cocktail to the bound fraction.

-

Quantify the radioactivity using a scintillation counter.

-

Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of [3H]-Estradiol.

MCF-7 Cell Proliferation Assay (MTT Assay)

This assay measures the effect of compounds on the proliferation of estrogen-receptor-positive human breast cancer cells.

Materials:

-

MCF-7 cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

Test compounds

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO)

-

Microplate reader

Procedure:

-

Seed MCF-7 cells in a 96-well plate and allow them to adhere overnight.

-

Replace the medium with a medium containing serial dilutions of the test compounds.

-

Incubate the cells for a specified period (e.g., 72 hours).

-

Add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Remove the MTT solution and add the solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for inhibition of cell proliferation.[10]

Osteoclast Activity Assay (Pit Formation Assay)

This assay assesses the ability of compounds to inhibit bone resorption by osteoclasts.

Materials:

-

Bone marrow cells from long bones of mice or rats

-

M-CSF (Macrophage colony-stimulating factor)

-

RANKL (Receptor activator of nuclear factor-kappa B ligand)

-

Dentin or bone slices

-

Test compounds

-

TRAP (tartrate-resistant acid phosphatase) staining kit

-

Microscope

Procedure:

-

Culture bone marrow cells on dentin or bone slices in the presence of M-CSF and RANKL to induce osteoclast formation.

-

After osteoclasts have formed, add the test compounds at various concentrations.

-

Continue the culture for several days to allow for bone resorption.

-

Remove the cells from the slices and stain the slices with a solution (e.g., toluidine blue) to visualize the resorption pits.

-

Quantify the resorbed area using image analysis software.

-

Alternatively, fix and stain the cells for TRAP, a marker of osteoclasts, to assess the effect of the compounds on osteoclast number and morphology.[11]

TGF-β3 Production Assay (ELISA)

This protocol outlines the quantification of TGF-β3 secreted by bone cells in response to treatment.

Materials:

-

Osteoblastic cell line (e.g., U2OS)

-

Cell culture medium

-

Test compounds

-

Human TGF-β3 ELISA kit

-

Microplate reader

Procedure:

-

Seed osteoblastic cells in a multi-well plate and grow to near confluence.

-

Treat the cells with test compounds for a specified duration (e.g., 24-48 hours).

-

Collect the cell culture supernatant.

-

Activate latent TGF-β3 in the supernatant by acidification (e.g., with HCl) followed by neutralization (e.g., with NaOH/HEPES).[1]

-

Perform the TGF-β3 ELISA according to the manufacturer's instructions. This typically involves adding the activated supernatant to a plate pre-coated with a TGF-β3 capture antibody, followed by incubation with a detection antibody and a substrate for colorimetric detection.

-

Measure the absorbance at 450 nm and calculate the concentration of TGF-β3 based on a standard curve.[1]

Experimental and Analytical Workflow

The study of raloxifene metabolites requires a multi-step workflow from in vitro characterization to in vivo analysis.

This workflow begins with in vitro studies to characterize the metabolism, receptor binding, and functional activity of the metabolites. These data inform the design of in vivo studies in relevant animal models. Pharmacokinetic analysis of plasma and tissue concentrations of both the parent drug and its metabolites is crucial and is typically performed using sensitive LC-MS/MS methods.[12] Pharmacodynamic assessments then correlate these concentrations with physiological effects. A key aspect of this workflow is the investigation of tissue-specific deconjugation of the glucuronide metabolites back to active raloxifene by β-glucuronidase, which can help explain the tissue-selective actions of the drug.[13]

Conclusion

The pharmacological effects of raloxifene are a composite of the actions of the parent drug and its extensively formed glucuronide metabolites. While the metabolites themselves exhibit low intrinsic activity at the estrogen receptor, their high circulating levels and the potential for their conversion back to active raloxifene in target tissues underscore their importance in the overall therapeutic profile of the drug. A thorough understanding of the metabolism, pharmacokinetics, and tissue-specific activity of these metabolites is essential for the development of new SERMs with improved efficacy and safety profiles. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for continued research in this critical area of drug development.

References

- 1. biomol.com [biomol.com]

- 2. Raloxifene - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. The effect of tamoxifen and raloxifene on estrogen metabolism and endometrial cancer risk - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. ELISA Protocol [protocols.io]

- 6. Intro to DOT language — Large-scale Biological Network Analysis and Visualization 1.0 documentation [cyverse-network-analysis-tutorial.readthedocs-hosted.com]

- 7. Development and validation of ultra-high-performance liquid chromatography–mass spectrometry method for the determination of raloxifene and its phase II metabolites in plasma: Application to pharmacokinetic studies in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Human TGF-β3(Transforming Growth Factor Beta 3) ELISA Kit - Elabscience® [elabscience.com]

- 9. Raloxifene and its role in breast cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. documents.thermofisher.com [documents.thermofisher.com]

- 11. The selective estrogen receptor modulator raloxifene regulates osteoclast and osteoblast activity in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Characterization of raloxifene glucuronidation. Potential role of UGT1A8 genotype on raloxifene metabolism in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Frontiers | The Role of Gut Microbial β-Glucuronidase in Estrogen Reactivation and Breast Cancer [frontiersin.org]

The Discovery and Identification of Raloxifene Glucuronides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Raloxifene (B1678788), a second-generation selective estrogen receptor modulator (SERM), is utilized for the prevention and treatment of osteoporosis and to reduce the risk of invasive breast cancer in postmenopausal women. Its therapeutic efficacy is significantly influenced by its metabolic fate. Raloxifene undergoes extensive first-pass metabolism, with less than 1% of the parent drug found unconjugated in systemic circulation. The primary metabolic pathway is glucuronidation, a phase II conjugation reaction catalyzed by UDP-glucuronosyltransferases (UGTs). This process results in the formation of more polar, water-soluble glucuronide conjugates that are readily eliminated from the body. Understanding the formation and identification of these metabolites is crucial for comprehending the pharmacokinetics and overall disposition of raloxifene.

This technical guide provides an in-depth overview of the discovery and identification of raloxifene glucuronides. It details the key enzymes involved, summarizes the quantitative data on their formation, outlines the experimental protocols for their characterization, and provides visual representations of the metabolic pathways and analytical workflows.

Metabolic Pathway of Raloxifene Glucuronidation

Raloxifene is primarily metabolized to two main glucuronide conjugates: raloxifene-6-β-glucuronide (Ral-6-Gluc) and raloxifene-4'-β-glucuronide (Ral-4'-Gluc).[1] A diglucuronide, raloxifene-6,4'-diglucuronide, has also been identified.[2] In human plasma, raloxifene-4'-glucuronide is the major metabolite, with a plasma ratio of approximately 8:1 for raloxifene-4'-glucuronide to raloxifene-6-glucuronide.[1]

The formation of these glucuronides is catalyzed by several UGT enzymes, with prominent roles played by both hepatic and extra-hepatic isoforms. The key enzymes involved are:

-

UGT1A1: Primarily a hepatic enzyme, it is the most active in forming raloxifene-6-glucuronide.[1]

-

UGT1A8: An extra-hepatic enzyme, particularly active in the intestine, which contributes significantly to the formation of both raloxifene-6-glucuronide and raloxifene-4'-glucuronide.[1][3]

-

UGT1A9: A hepatic enzyme that plays a role in the formation of both glucuronides.[1]

-

UGT1A10: An extra-hepatic enzyme that specifically catalyzes the formation of raloxifene-4'-glucuronide.[3]

The metabolic conversion of raloxifene to its primary glucuronide metabolites is depicted in the following signaling pathway diagram.

Caption: Metabolic pathway of Raloxifene to its primary glucuronide metabolites.

Quantitative Data on Raloxifene Glucuronidation

The kinetic parameters for the formation of raloxifene glucuronides by the primary UGT enzymes have been characterized in several studies. This data is essential for understanding the relative contribution of each enzyme to the overall metabolism of raloxifene.

Table 1: Kinetic Parameters of Raloxifene Glucuronidation by Recombinant UGT Enzymes

| UGT Isoform | Metabolite | Apparent Km (µM) | Vmax (nmol/min/mg protein) |

| UGT1A1 | Ral-6-Gluc | ~10 | - |

| UGT1A1 | Ral-4'-Gluc | ~10 | - |

| UGT1A8 | Ral-6-Gluc | 7.9 | 0.61 |

| UGT1A8 | Ral-4'-Gluc | 59 | 2.0 |

Data sourced from references[1][3]. Note: Kinetic parameters for UGT1A1 could not be determined in one study due to limited substrate solubility[3].

Table 2: Intrinsic Clearance of Raloxifene Glucuronidation in Human Microsomes

| Microsome Source | Metabolite | Intrinsic Clearance (µL/min/mg) |

| Intestinal | Ral-6-Gluc | 17 |

| Intestinal | Ral-4'-Gluc | 95 |

Data sourced from reference[3].

Experimental Protocols

The identification and quantification of raloxifene and its glucuronide metabolites are primarily achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections detail the typical experimental procedures.

Sample Preparation

From Human Plasma:

-

Protein Precipitation: To 125 µL of plasma from untreated individuals, spike with the standard working solution of raloxifene and its glucuronides, and the deuterated internal standards.[1] Add 375 µL of an extraction solution (e.g., methanol (B129727):acetonitrile (B52724):formic acid, 49.9:49.9:0.2) to precipitate proteins.[1]

-

Centrifugation: Vortex the mixture and centrifuge at 13,000 x g for 20 minutes at 4°C.[1]

-

Drying and Reconstitution: Transfer the supernatant to a new tube and dry it. Reconstitute the residue in 125 µL of a reconstitution solution (e.g., acetonitrile:water:formic acid, 50.0:49.9:0.1).[1]

From Human Urine:

-

Enzymatic Hydrolysis (for total raloxifene): To a 500 µL aliquot of urine, add 200 µL of phosphate (B84403) buffer (pH 6.9), 12 µL of β-glucuronidase, and an internal standard.[4] Incubate the mixture for 30 minutes at 50°C to hydrolyze the glucuronide conjugates.[4]

-

pH Adjustment and Extraction: Adjust the pH of the hydrolyzed sample by adding 200 µL of carbonate buffer (pH 10).[4] Extract the analytes with 3 mL of tert-butyl methyl ether (TBME) by vortexing for 3 minutes.[4]

-

Centrifugation and Evaporation: Centrifuge to separate the phases, transfer the organic layer to a new tube, and evaporate to dryness.[4]

-

Reconstitution: Reconstitute the residue in 50 µL of the mobile phase for LC-MS/MS analysis.[4]

Solid Phase Extraction (SPE) from Human Plasma:

-

Pre-treatment: Add 300 µL of 2.0% formic acid to 295 µL of blank human plasma. For standards and quality control samples, add 6 µL of standard spiking solution and 20 µL of internal standard solution.[5]

-

SPE Cartridge Conditioning: Condition a SOLAµ SCX 96-well plate by passing 200 µL of methanol followed by 200 µL of water through each well.[5]

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE plate.[5]

-

Washing: Wash the cartridge with 200 µL of water containing 2.0% formic acid, followed by 200 µL of methanol.[5]

-

Elution: Elute the analytes with 2 x 75 µL of methanol containing 5.0% ammonia.[5]

-

Dilution: Add 50 µL of water with 6.0% formic acid to each eluted sample before injection.[5]

LC-MS/MS Analysis

Instrumentation: A triple quadrupole mass spectrometer equipped with a heated electrospray ionization (HESI) source is commonly used.[5]

Chromatographic Separation:

-

Column: A reversed-phase column, such as a Hypersil GOLD PFP or a Waters ACQUITY UPLC BEH C18, is typically employed.[1][5]

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 5 mM ammonium (B1175870) acetate, pH 5.0, or 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol) is used to separate the analytes.[1][6]

-

Flow Rate: A typical flow rate is around 0.5 mL/min.[1]

Mass Spectrometry Detection:

-

Ionization Mode: Positive electrospray ionization (ESI) is generally used.[5]

-

Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) is used for quantification, providing high selectivity and sensitivity.[5]

Table 3: MRM Transitions for Raloxifene and its Glucuronides

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Raloxifene | 474.2 | 112.1 / 112.2 |

| Raloxifene-d4 (Internal Standard) | 478.2 | 116.1 |

| Raloxifene-4'-glucuronide (R4G) | 650.2 | 112.0 |

| Raloxifene-6-glucuronide (R6G) | 650.2 | 112.0 |

Data sourced from references[5][6]. Note that the two glucuronide isomers have the same precursor and product ions and are distinguished by their chromatographic retention times.

The following diagram illustrates a typical experimental workflow for the identification and quantification of raloxifene glucuronides.

Caption: General experimental workflow for Raloxifene glucuronide analysis.

Conclusion

The discovery and identification of raloxifene glucuronides have been pivotal in elucidating the metabolic profile and pharmacokinetic variability of this important therapeutic agent. The characterization of the key UGT enzymes involved and the development of robust LC-MS/MS methods for their quantification have provided a solid foundation for further research in drug metabolism and clinical pharmacology. This technical guide offers a comprehensive overview of the core principles and methodologies, serving as a valuable resource for professionals in the field of drug development and biomedical research.

References